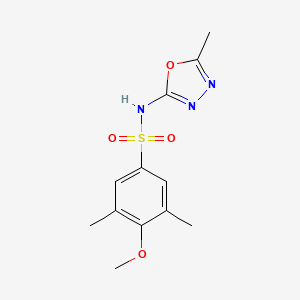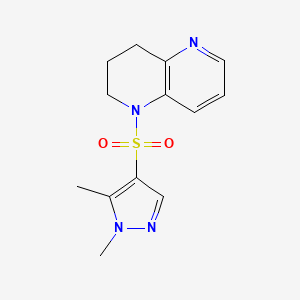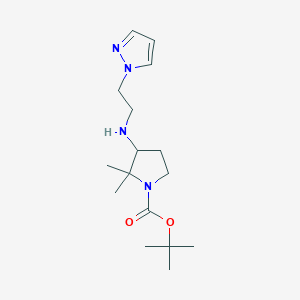![molecular formula C16H23N3O3 B6975606 Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6975606.png)
Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
科学的研究の応用
Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new synthetic methodologies.
作用機序
The mechanism of action of Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
特性
IUPAC Name |
ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-4-22-16(21)13-10-17-19(11-13)14-5-7-18(8-6-14)15(20)9-12(2)3/h9-11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYKCWCIDZIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2CCN(CC2)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B6975535.png)


![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6975573.png)
![methyl 2-[4-[[N-(cyclopropylmethyl)-4-methoxyanilino]methyl]triazol-1-yl]acetate](/img/structure/B6975580.png)

![3-(2-chlorophenyl)-N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6975589.png)
![Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate](/img/structure/B6975593.png)
![3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6975601.png)
![N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B6975614.png)
![N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide](/img/structure/B6975622.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975628.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975641.png)
![Methyl 2-[(3-fluoro-4-hydroxybenzoyl)-methylamino]-4-methylpentanoate](/img/structure/B6975650.png)
